molecular formula C21H22N2O6S B3577237 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3577237
M. Wt: 430.5 g/mol
InChI Key: LHNOACUSZZXWBV-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a combination of benzenesulfonyl, dimethoxyanilino, and furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide typically involves multiple stepsThe reactions are often carried out under controlled conditions using reagents such as coupling agents and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing amides and esters containing furan rings under mild conditions . This method allows for efficient production with good yields, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit certain enzymes or proteins that are crucial for cancer cell survival and proliferation. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-27-19-11-10-16(13-20(19)28-2)23(30(25,26)18-8-4-3-5-9-18)15-21(24)22-14-17-7-6-12-29-17/h3-13H,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNOACUSZZXWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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